1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a sulfonyl group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-methoxy-1-naphthalenesulfonyl chloride: This intermediate is synthesized by reacting 4-methoxy-1-naphthol with chlorosulfonic acid under controlled conditions.
Formation of 5-methyl-1H-1,2,3-benzotriazole: This intermediate can be prepared by the cyclization of appropriate precursors, such as 5-methyl-1H-1,2,3-triazole.
Coupling Reaction: The final step involves the coupling of 4-methoxy-1-naphthalenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzotriazole moiety may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-naphthyl)benzenesulfonamide: This compound shares the naphthyl and sulfonyl groups but lacks the benzotriazole moiety.
Naphthalene derivatives: Compounds such as naphthalene sulfonic acids and their derivatives have similar structural features and chemical reactivity.
Uniqueness
1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15N3O3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-5-methylbenzotriazole |
InChI |
InChI=1S/C18H15N3O3S/c1-12-7-8-16-15(11-12)19-20-21(16)25(22,23)18-10-9-17(24-2)13-5-3-4-6-14(13)18/h3-11H,1-2H3 |
InChI Key |
XEOOYVIGUQKSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Origin of Product |
United States |
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